Oxidation‑State‑Controlled Aldol Reactivity vs. 5‑Nitroindan‑1‑one in Two‑Step Indene Synthesis
In the preparation of advanced (3‑indenyl)acetamides, the 1‑oxo‑indan‑5‑acetamide scaffold (exemplified by N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide) enables a direct, two‑step aldol‑type condensation with the lithium salt of N,N‑disubstituted acetamides, followed immediately by acid‑catalysed dehydration. In contrast, the use of 5‑nitroindan‑1‑one (the non‑acetamidated analog) under identical conditions gives a complex mixture of products and requires a longer multi‑step sequence to reach the same (3‑indenyl)acetamide target [1].
| Evidence Dimension | Synthetic efficiency (number of steps to advanced (3‑indenyl)acetamide) |
|---|---|
| Target Compound Data | 2 steps |
| Comparator Or Baseline | 5‑Nitroindan‑1‑one (CAS 24623‑24‑3): 4‑5 steps |
| Quantified Difference | Reduction of 2‑3 synthetic steps |
| Conditions | Aldol‑type reaction with lithium salt of N,N‑disubstituted acetamides in THF, followed by acid dehydration |
Why This Matters
A two‑step vs. five‑step route directly reduces labour, solvent use, and purification overhead, making this compound a strategic procurement choice for laboratories that need to generate libraries of indene‑based inhibitors efficiently.
- [1] Alcalde, E. et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein J. Org. Chem. 7, 1706‑1714. DOI:10.3762/bjoc.7.200. View Source
